molecular formula C10H6BrNO3 B1414130 6-Bromo-2-cyano-3-formylphenylacetic acid CAS No. 1805407-91-3

6-Bromo-2-cyano-3-formylphenylacetic acid

Cat. No. B1414130
CAS RN: 1805407-91-3
M. Wt: 268.06 g/mol
InChI Key: PEXCICPQZUIVED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the bromo, cyano, formyl, and acetic acid groups on the phenyl ring . These groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions, depending on the conditions and reagents used . For example, the bromo group could be replaced in a nucleophilic substitution reaction, or the acetic acid group could react in an esterification reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar cyano and acetic acid groups could impact its solubility in different solvents.

Mechanism of Action

Without specific context (such as a biological or chemical process where this compound is involved), it’s difficult to comment on the mechanism of action .

Future Directions

The study and application of this compound could potentially be a topic of future research . Its unique structure could make it interesting for studies in organic synthesis or medicinal chemistry.

properties

IUPAC Name

2-(6-bromo-2-cyano-3-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-9-2-1-6(5-13)8(4-12)7(9)3-10(14)15/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXCICPQZUIVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C#N)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyano-3-formylphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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